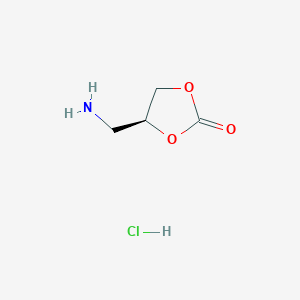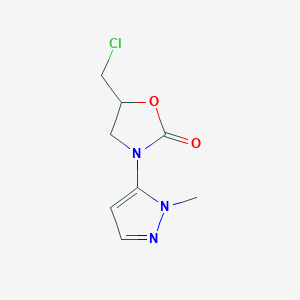
(4S)-4-(Aminomethyl)-1,3-dioxolan-2-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4S)-4-(Aminomethyl)-1,3-dioxolan-2-one;hydrochloride is a useful research compound. Its molecular formula is C4H8ClNO3 and its molecular weight is 153.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
One area of application involves the synthesis and configurational assignments of derivatives of 1,3-dioxolan-2-one for studying their chemical properties and reactions. For example, the synthesis and anticholinergic potency of certain dioxolan derivatives have been explored, highlighting the importance of the configuration of the benzylic carbon atom and the C-2 and C-4 configurations in determining their anticholinergic activity (Brimblecombe et al., 1971).
Formation of New Complexes
Research on the formation of vic-dioxime complexes from derivatives of 1,3-dioxolan-4-ylmethyl indicates the potential for creating mononuclear complexes with metals such as Co(II), Ni(II), and Cu(II), showcasing the versatility of these compounds in coordination chemistry (Canpolat & Kaya, 2005).
Catalysis and Reaction Mechanisms
Studies have also focused on the preparation of 4-hydroxymethyl-1,3-dioxolan-2-one under phase transfer catalysis conditions, offering insights into catalytic activities and mechanisms relevant to organic synthesis and industrial applications (Kossev et al., 2003).
Material Science and Engineering
The application of 1,3-dioxolan derivatives extends to material science, where they serve as precursors or components in the synthesis of polymers and materials with potential use in various industries, including pharmaceuticals and agrochemicals. For instance, derivatives bearing perfume and herbicide aldehyde residues have been synthesized for their potential application in controlled release and targeted delivery systems (Kamogawa et al., 1981).
Analytical and Environmental Chemistry
Furthermore, the compound's derivatives have been employed in analytical chemistry, such as in the quantitative NMR analysis of hydroxyl groups in lignins, indicating their utility in understanding and analyzing complex biological and environmental materials (Granata & Argyropoulos, 1995).
Properties
IUPAC Name |
(4S)-4-(aminomethyl)-1,3-dioxolan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3.ClH/c5-1-3-2-7-4(6)8-3;/h3H,1-2,5H2;1H/t3-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSNJWOUYKEXMP-DFWYDOINSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)O1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC(=O)O1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2,4-difluoroaniline](/img/structure/B2888736.png)
![2-Methyl-4H-pyrazolo[3,4-b][1,4]oxazin-5-one](/img/structure/B2888737.png)


![(E)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid](/img/structure/B2888743.png)

![N'-(2,4-difluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2888746.png)



![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2888754.png)



